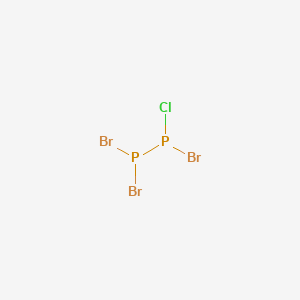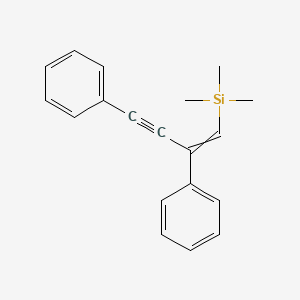
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane is an organic compound that features a unique combination of phenyl groups and a trimethylsilyl group attached to a butenynyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane typically involves the reaction of 2,4-diphenylbut-1-en-3-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation or moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.
科学研究应用
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds or as a probe in biochemical studies.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism of action of (2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenyl groups provide stability and electronic effects, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
1,4-Diphenylbut-3-yn-2-one: This compound shares a similar butenynyl backbone but lacks the trimethylsilyl group.
1,4-Diphenylbut-3-en-2-one: Similar in structure but with a different functional group arrangement.
2-{4-[(1E)-1,2-diphenylbut-1-en-1-yl]phenoxy}acetic acid: Another compound with a related structure but different functional groups.
Uniqueness
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics. This makes it a versatile intermediate in organic synthesis and materials science applications.
属性
CAS 编号 |
136015-73-1 |
|---|---|
分子式 |
C19H20Si |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2,4-diphenylbut-1-en-3-ynyl(trimethyl)silane |
InChI |
InChI=1S/C19H20Si/c1-20(2,3)16-19(18-12-8-5-9-13-18)15-14-17-10-6-4-7-11-17/h4-13,16H,1-3H3 |
InChI 键 |
YAVSMTIGAQMKGU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
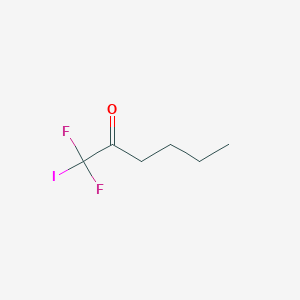
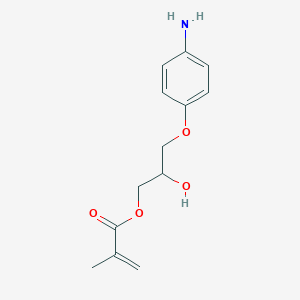
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
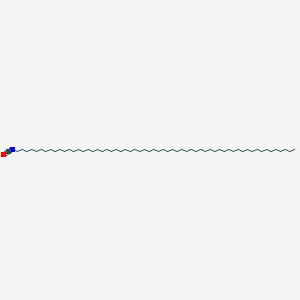
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
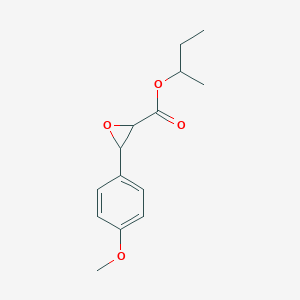
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
